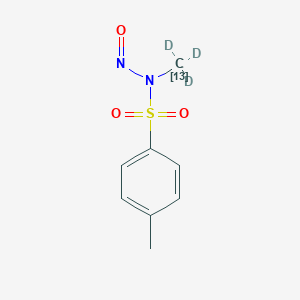

Diazald-N-methyl-13C-N-methyl-d3

説明

Principles of Stable Isotope Labeling in Organic and Mechanistic Chemistry

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes to track the movement and fate of these atoms through a reaction or metabolic pathway. numberanalytics.comfiveable.me This method provides direct evidence for reaction mechanisms by identifying which bonds are broken or formed. numberanalytics.com By using stable, non-radioactive isotopes, researchers can probe molecular structure, dynamics, and transformations without the complications of handling radioactive materials. fiveable.me

Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are two of the most commonly used stable isotopes in organic chemistry. fiveable.mesymeres.com Their incorporation into a molecule creates a "labeled" compound that is chemically similar to its unlabeled counterpart but physically distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comfiveable.me

Deuterium (d3): The substitution of hydrogen with deuterium, a heavier isotope, can lead to a change in reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for determining the rate-limiting step of a reaction and whether a specific carbon-hydrogen bond is broken in that step. symeres.com Deuterium's low natural abundance and unique NMR signal make it an excellent tracer. zeochem.com

Carbon-13 (¹³C): As a stable isotope of carbon, ¹³C allows chemists to follow the carbon skeleton of a molecule through a complex series of transformations. symeres.com It is particularly valuable in elucidating biosynthetic pathways and understanding rearrangement reactions, where it can pinpoint the origin and destination of specific carbon atoms. rsc.orgucsf.edu

The use of both deuterium and carbon-13 in the same molecule, known as double labeling, enables highly sophisticated experiments to probe subtle mechanistic details that would be impossible to study with single labeling alone. rsc.orgnih.gov

Isotopic labeling is indispensable for the detailed study of reaction mechanisms. ias.ac.in By selectively placing an isotopic label at a specific position in a reactant molecule and then determining its location in the product, chemists can map the intricate pathways of atomic rearrangement. numberanalytics.comias.ac.in This approach has been used to confirm the existence of transient intermediates, such as carbocations and benzynes, and to distinguish between competing reaction pathways. fiveable.meias.ac.in In metabolic studies, substrates labeled with ¹³C or other stable isotopes are introduced into biological systems, and the distribution of the label in various metabolites is analyzed to map out complex biochemical networks. fiveable.menih.gov

N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald®) as a Precursor to Diazomethane (B1218177)

N-Methyl-N-nitroso-p-toluenesulfonamide, widely known by the trade name Diazald®, is a crystalline solid primarily used as a convenient and relatively safe laboratory precursor for the generation of diazomethane. wikipedia.orgmpg.de

Diazomethane (CH₂N₂) is an exceptionally versatile and highly reactive C1 building block in organic synthesis. rsc.orge3s-conferences.org Despite being a toxic and explosive gas, its utility in forming new carbon-carbon and carbon-heteroatom bonds makes it an important reagent. e3s-conferences.orgwikipedia.org Key applications include:

Methylation: It readily converts carboxylic acids and phenols to their corresponding methyl esters and methyl ethers, respectively. wikipedia.orgmasterorganicchemistry.com

Cyclopropanation: Diazomethane reacts with alkenes, often in the presence of a metal catalyst, to form cyclopropane (B1198618) rings. masterorganicchemistry.com

Homologation: In the Arndt-Eistert synthesis, diazomethane is used to convert a carboxylic acid into its homolog, extending the carbon chain by one methylene (B1212753) unit. wikipedia.org

1,3-Dipolar Cycloadditions: As a 1,3-dipole, it reacts with various dipolarophiles to construct five-membered heterocyclic rings. rsc.orgwikipedia.org

The extreme hazards associated with pure diazomethane necessitate its preparation on an as-needed basis from a stable precursor. wikipedia.org Diazald® has become a favored commercially available precursor for several reasons: wikipedia.orgottokemi.com

Stability: It is a stable, solid compound that can be stored for extended periods, unlike other precursors such as N-methyl-N-nitrosourea, which are less thermally stable. wikipedia.orgmpg.de

Controlled Generation: The reaction of Diazald® with a base, such as potassium hydroxide (B78521) in an ether/water mixture, allows for the controlled generation of diazomethane, which can be co-distilled directly into a reaction vessel. wikipedia.orgmpg.de This in situ or concurrent generation minimizes the amount of free diazomethane present at any given time, significantly improving the safety of the procedure. researchgate.net

Commercial Availability: Diazald® is readily available from chemical suppliers, making it an accessible source for diazomethane generation in research laboratories. wikipedia.org

Genesis and Utility of Doubly Labeled Diazald®-N-methyl-13C-N-methyl-d3 in Advanced Research

The synthesis of isotopically labeled versions of Diazald® provides access to labeled diazomethane, a valuable tool for mechanistic studies. The doubly labeled variant, Diazald-N-methyl-13C-N-methyl-d3, is a specialized reagent designed for intricate chemical investigations.

The preparation of singly labeled Diazald®-d3 and Diazald-¹³C has been achieved through efficient and scalable methods using inexpensive, commercially available labeled methanol (B129727) (methanol-d4 and methanol-¹³C, respectively) as the isotope source. nih.gov The genesis of the doubly labeled compound, Diazald®-(N-methyl-¹³C,d₃), follows a similar synthetic logic, starting from doubly labeled methanol (¹³CD₃OH). sigmaaldrich.com This approach makes these sophisticated reagents more accessible for research. nih.gov

The utility of this compound lies in its ability to generate doubly labeled diazomethane ([¹³C,d₂]diazomethane). This reagent allows chemists to simultaneously track both the carbon atom and the hydrogen atoms of the methylene group transferred in a reaction. This is particularly powerful for studying complex rearrangements, kinetic isotope effects, and reaction pathways where distinguishing between different hydrogen atoms on the same carbon is critical. The distinct signals from both ¹³C and deuterium in NMR spectroscopy, and the specific mass shift in mass spectrometry, provide a high level of detail, enabling the definitive elucidation of mechanisms that would remain ambiguous using singly labeled or unlabeled reagents. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of Diazald® and Its Isotopologues This table provides a comparison of key identifiers for N-Methyl-N-nitroso-p-toluenesulfonamide and its common isotopically labeled forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Labels |

| N-Methyl-N-nitroso-p-toluenesulfonamide (Diazald®) | 80-11-5 | C₈H₁₀N₂O₃S | 214.24 | None |

| N-methyl-¹³C-N-nitroso-p-toluenesulfonamide (Diazald-¹³C) | Not Found | C₇¹³CH₁₀N₂O₃S | 215.24 (approx.) | ¹³C |

| N-methyl-d₃-N-nitroso-p-toluenesulfonamide (Diazald-d₃) | Not Found | C₈H₇D₃N₂O₃S | 217.26 (approx.) | d₃ |

| Diazald-N-methyl-¹³C-N-methyl-d₃ | 102832-11-1 | C₇¹³CH₇D₃N₂O₃S | 218.25 | ¹³C, d₃ |

Table 2: Major Synthetic Applications of Diazomethane This table summarizes the primary uses of diazomethane, which is generated from Diazald®, in organic synthesis.

| Application | Reaction Type | Description |

| Esterification | Methylation | Converts carboxylic acids into methyl esters efficiently under mild conditions. wikipedia.orgmasterorganicchemistry.com |

| Etherification | Methylation | Converts phenols and other acidic alcohols into their corresponding methyl ethers. wikipedia.org |

| Cyclopropanation | Carbene Addition | Reacts with alkenes to form cyclopropane rings, often catalyzed by transition metals like palladium or copper. masterorganicchemistry.com |

| Homologation | Chain Extension | Used in the Arndt-Eistert synthesis to extend a carbon chain by a -CH₂- group. wikipedia.org |

| Ring Formation | 1,3-Dipolar Cycloaddition | Acts as a 1,3-dipole to react with unsaturated systems, forming five-membered heterocycles. wikipedia.org |

Rationale for Combined Isotopic Labeling (¹³C and d₃) at the Methyl Position

The dual labeling of the N-methyl group in Diazald with both carbon-13 (¹³C) and three deuterium (d₃) atoms offers a significant advantage in modern chemical analysis. This combined labeling strategy is primarily employed to create a distinct mass shift in mass spectrometry analyses. sigmaaldrich.com The presence of one ¹³C atom and three deuterium atoms results in a mass increase of four atomic mass units (M+4) for the methyl group compared to the naturally abundant ¹²CH₃ group. sigmaaldrich.com

This significant and unique mass shift is invaluable for several reasons:

Reduced Background Interference: It moves the signal of the labeled species to a region of the mass spectrum with lower natural background noise, enhancing the signal-to-noise ratio and improving detection sensitivity.

Unambiguous Tracking: The M+4 shift provides an unambiguous marker for the labeled methyl group, allowing researchers to confidently trace its path through complex reaction pathways and metabolic processes. nih.gov

Internal Standard: In quantitative studies using mass spectrometry, the isotopically labeled compound can serve as an ideal internal standard. Since its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency, leading to more accurate quantification.

Unique Contributions to Specific Research Challenges in Organic and Analytical Chemistry

The use of Diazald-N-methyl-¹³C-N-methyl-d₃, and the resulting doubly labeled diazomethane, has made significant contributions to overcoming specific challenges in both organic and analytical chemistry.

In Organic Chemistry:

Isotopically labeled diazomethane is instrumental in elucidating reaction mechanisms. For instance, in the Wolff rearrangement, where an α-diazo ketone is converted into a ketene (B1206846), isotopic labeling can help distinguish between a concerted and a stepwise mechanism. wikipedia.org By tracking the position of the ¹³C label, chemists can determine if skeletal rearrangements occur, providing insight into the formation of transient intermediates like oxirenes. wikipedia.org

Furthermore, in reactions such as the Arndt-Eistert synthesis, which extends a carboxylic acid by one carbon atom, labeled diazomethane confirms the origin of the additional carbon. wikipedia.orgmasterorganicchemistry.com It is also used in cyclopropanation reactions of alkenes and methylation of phenols. nih.gov

In Analytical Chemistry and Metabolomics:

The primary application in analytical chemistry is in stable isotope dilution assays. A known amount of the ¹³C and d₃-labeled compound is added to a sample as an internal standard. By comparing the mass spectrometer's response to the labeled and unlabeled analyte, the concentration of the unlabeled compound in the sample can be determined with high precision and accuracy.

This technique is particularly powerful in metabolomics for quantifying the flux through metabolic pathways. nih.gov By introducing a ¹³C-labeled precursor, researchers can trace the incorporation of the label into various metabolites over time, providing a dynamic view of cellular metabolism. nih.govnih.gov The combination of ¹³C and deuterium labeling provides a robust tool for these complex analyses, often employed in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov

Interactive Data Table: Properties of Diazald and its Isotopologues

| Property | Diazald | Diazald-(N-methyl-¹³C) | Diazald-(N-methyl-d₃) | Diazald-N-methyl-¹³C-N-methyl-d₃ |

| CAS Number | 80-11-5 wikipedia.org | 60858-95-9 sigmaaldrich.com | 42366-72-3 chemicalbook.com | 102832-11-1 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀N₂O₃S wikipedia.org | C₇¹³CH₁₀N₂O₃S sigmaaldrich.com | C₈H₇D₃N₂O₃S chemicalbook.com | C₇¹³CH₇D₃N₂O₃S sigmaaldrich.com |

| Molecular Weight | 214.24 g/mol | 215.23 g/mol sigmaaldrich.com | 217.26 g/mol | 218.25 g/mol sigmaaldrich.com |

| Melting Point | ~58-63 °C chemicalbook.comsigmaaldrich.com | 61-62 °C sigmaaldrich.com | 60-63 °C chemicalbook.com | 62 °C sigmaaldrich.comchemicalbook.com |

| Mass Shift | M | M+1 sigmaaldrich.com | M+3 | M+4 sigmaaldrich.com |

| Isotopic Purity | N/A | 99 atom % ¹³C sigmaaldrich.com | 99 atom % D sigmaaldrich.com | 99 atom % ¹³C, 99 atom % D sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZOUIEAHOBHW-JVXUGDAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901198251 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102832-11-1 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102832-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901198251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102832-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Generation of Doubly Labeled Diazomethane ¹³cd2n2 from Diazald® N Methyl 13c N Methyl D3

Underlying Chemical Mechanism of Diazomethane (B1218177) Release

The release of diazomethane from Diazald® derivatives is a well-established chemical transformation, proceeding through a base-catalyzed elimination reaction. The isotopic labels on the N-methyl group of Diazald®-N-methyl-¹³C-N-methyl-d₃ are transferred to the resulting diazomethane, yielding the desired ¹³CD₂N₂.

Role of Alkali-Catalyzed Decomposition and Proton Transfer Dynamics

The decomposition of Diazald®-N-methyl-¹³C-N-methyl-d₃ is initiated by a strong base, typically potassium hydroxide (B78521) or sodium hydroxide. wikipedia.org The reaction is generally carried out in a biphasic system, often a mixture of an organic solvent like ether and an aqueous alkali solution, sometimes with a high-boiling polar co-solvent to facilitate the reaction. wikipedia.org

The mechanism involves the abstraction of a proton from the methyl group by the hydroxide ion. However, the initial and rate-determining step is the attack of the hydroxide ion on the sulfonyl group. This is followed by a series of elimination reactions that ultimately lead to the formation of diazomethane. wikipedia.org In the context of the labeled compound, the ¹³C- and deuterium-bearing methyl group is cleaved from the p-toluenesulfonyl moiety.

Proton transfer is a key aspect of the reaction of diazomethane with acidic compounds. nih.govmasterorganicchemistry.com For instance, the reaction with a carboxylic acid proceeds via proton transfer from the acid to the diazomethane to form a methyldiazonium cation, which then reacts with the carboxylate ion. masterorganicchemistry.comwikipedia.org

Deuterium (B1214612) Retention and Potential Exchange Phenomena During Generation

A critical consideration in the generation of deuterated diazomethane is the potential for deuterium exchange with protons from the reaction medium, particularly when aqueous bases are used. nih.gov The acidic nature of the α-hydrogens in the resulting diazomethane makes them susceptible to exchange with protons from water or alcohols present in the reaction mixture. libretexts.orgyoutube.com

To minimize isotopic dilution, the generation of ¹³CD₂N₂ is often performed using deuterated reagents and solvents, such as deuterium oxide (D₂O) and deuterated alcohols. sigmaaldrich.com Studies have shown that performing the reaction of diazomethane with alkaline solutions of D₂O can lead to the formation of the deuterated derivative, CD₂N₂. wikipedia.org Research has focused on developing methods to ensure high levels of deuterium retention. nih.gov For example, using a D₂O-based solution of sodium deuteroxide can facilitate the generation of deuterated diazomethane with high isotopic purity. sigmaaldrich.com Despite these precautions, some level of deuterium scrambling can occur. nih.gov

Methodologies for Controlled In Situ Generation

Given the toxic and explosive nature of diazomethane, methods for its in situ generation and immediate consumption are highly preferred. thieme-connect.comresearchgate.net This approach avoids the isolation and storage of the hazardous gas, enhancing laboratory safety.

Design and Operation of Specialized Batch and Semi-Batch Apparatus for Labeled Diazomethane (e.g., Mini Diazald® Apparatus)

Specialized glassware has been designed to facilitate the safe, small-scale generation of diazomethane. The Mini Diazald® apparatus is a compact, one-piece unit that includes a reaction vessel and a cold-finger condenser. sigmaaldrich.comsigmaaldrich.com This design is suitable for generating 1 to 50 mmol of diazomethane. sigmaaldrich.com

The general procedure involves charging the reaction vessel with a solution of potassium hydroxide in ethanol (B145695) and water. harvard.edu The Diazald® precursor, dissolved in an appropriate organic solvent like ether, is then added from a separatory funnel. harvard.edu The reaction vessel is gently warmed to promote the formation and distillation of the diazomethane, which is then collected in a cooled receiving flask. harvard.edu For in situ applications, the substrate can be placed in the receiving flask to react with the diazomethane as it is generated. harvard.edu A key feature of this apparatus is the dry ice/acetone cold-finger, which effectively condenses the diazomethane/ether vapor, preventing its escape. sigmaaldrich.com For larger scale preparations (200 to 300 mmol), the Macro Diazald® Kit, which also features a dry ice condenser and a vapor trap, can be utilized. sigmaaldrich.com

A semi-batch "tube-in-flask" reactor offers an alternative that avoids distillation. researchgate.netnih.gov In this setup, diazomethane is generated from Diazald® and base within a semi-permeable Teflon AF-2400 tubing, which is submerged in a flask containing the substrate and solvent. The gaseous diazomethane selectively diffuses through the membrane into the reaction flask where it is consumed instantly. researchgate.netnih.gov

Development of Continuous Flow Systems for Enhanced Safety and Efficiency

Continuous flow chemistry has emerged as a superior method for the generation and use of diazomethane, offering significant safety and efficiency advantages over batch processes. acs.orgresearchgate.netresearchgate.net These systems allow for on-demand production, keeping the instantaneous concentration of diazomethane very low and minimizing the risk of explosion. thieme-connect.comacs.org

Flow reactors for diazomethane generation typically involve pumping a solution of the Diazald® precursor and a base through a mixing point and into a reaction coil. amazonaws.com The generated diazomethane can then be separated from the reaction stream and introduced into a second stream containing the substrate. thieme-connect.com Membrane separation technology, using materials like Teflon AF-2400, is often employed to selectively transfer the gaseous diazomethane, yielding a pure, anhydrous stream for subsequent reactions. thieme-connect.comnih.govamazonaws.com

Continuous flow systems have been developed that can produce diazomethane at significant rates, for example, up to 0.44 moles per hour, while maintaining a very low inventory of the hazardous reagent (less than 50 mg) at any given time. thieme-connect.com These systems are scalable and can be integrated into multi-step syntheses, making them highly valuable for both laboratory and industrial applications. acs.orgresearchgate.net

Isolation and Handling of Gaseous Labeled Diazomethane Solutions

The product of the generation process is typically an ethereal solution of labeled diazomethane. orgsyn.org Due to its volatility and instability, careful handling procedures are paramount.

The concentration of the diazomethane solution can be determined by titration with a known amount of benzoic acid or spectrophotometrically. wikipedia.orgorgsyn.org For applications requiring an anhydrous solution, the ethereal solution can be dried over potassium hydroxide pellets. orgsyn.org It is crucial to use glassware with fire-polished joints and to avoid ground-glass joints, as rough surfaces can trigger the explosive decomposition of diazomethane. google.comualberta.ca The prepared solution should be kept cold and away from direct light to minimize decomposition. masterorganicchemistry.com Any excess diazomethane should be quenched safely, for instance, by the careful addition of acetic acid. masterorganicchemistry.com

Techniques for Efficient Condensation and Dissolution in Organic Solvents

The effective capture of the highly volatile and toxic ¹³CD₂N₂ gas generated from the decomposition of Diazald®-N-methyl-¹³C-N-methyl-d₃ is paramount for its practical use. The standard laboratory method involves a simultaneous generation, distillation, and trapping process using specialized glassware. sigmaaldrich.comdiva-portal.org

A common apparatus, such as the Aldrich Diazald® generator, is designed for this purpose. The process typically involves the slow addition of a solution of the Diazald® precursor in an organic solvent, such as diethyl ether, to a reaction flask containing a hot aqueous base (e.g., sodium hydroxide or potassium hydroxide) and a co-solvent like 2-(2-ethoxyethoxy)ethanol. sigmaaldrich.comwikipedia.org The generated ¹³CD₂N₂ gas is co-distilled with the ether. sigmaaldrich.com

Efficient condensation is achieved using a condenser cooled to very low temperatures. A common and effective setup utilizes a dry ice/isopropanol bath (approximately -78 °C) or a specialized dry-ice cold-finger condenser. sigmaaldrich.com This low temperature ensures that the diazomethane gas, which has a boiling point of -23 °C, quantitatively condenses from the vapor stream. sigmaaldrich.comwikipedia.org

The condensed ¹³CD₂N₂ is collected directly into a receiving flask, also cooled in a dry ice bath, which contains a suitable anhydrous organic solvent. sigmaaldrich.com Diethyl ether is the most common choice due to its inertness towards diazomethane, its low boiling point which facilitates co-distillation, and its ability to effectively dissolve diazomethane. sigmaaldrich.comwikipedia.org This technique of co-distillation and condensation directly into a cold solvent ensures that the diazomethane is immediately dissolved, yielding a dilute solution that is safer to handle and ready for subsequent reactions. sigmaaldrich.com

For improved safety and scalability, continuous flow systems have also been developed. diva-portal.org These systems allow for the "in-situ" generation and immediate consumption of diazomethane, minimizing the hazards associated with handling quantities of the explosive gas and its solutions. diva-portal.org

Assessment of Isotopic Purity of Generated Labeled Diazomethane

The isotopic purity of the generated ¹³CD₂N₂ is fundamentally dependent on the isotopic enrichment of the starting material, Diazald®-N-methyl-¹³C-N-methyl-d₃. Commercially available precursors typically boast high levels of isotopic incorporation. sigmaaldrich.com

While the precursor's purity provides a strong indication of the final product's isotopic composition, analytical verification is essential. The primary methods for assessing the isotopic purity of the resulting ¹³CD₂N₂ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy is a direct method to confirm the presence and purity of the carbon-13 isotope. For ¹³CD₂N₂, the spectrum would show a characteristic signal for the ¹³C-labeled carbon. Concurrently, ¹H NMR spectroscopy is used to assess the level of deuterium incorporation. A high isotopic purity would be indicated by the significant attenuation or complete absence of the proton signal corresponding to the methylene (B1212753) (CH₂) group of unlabeled diazomethane. rsc.org

Mass Spectrometry (MS): MS analysis provides definitive information on the mass of the molecule, thereby confirming its isotopic composition. The mass spectrum of pure ¹³CD₂N₂ would exhibit a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the combined mass of one carbon-13 atom, two deuterium atoms, and two nitrogen atoms.

It is also important to consider potential side reactions that could affect the final isotopic distribution. For instance, studies on the preparation of diazomethane-d₂ have reported the possibility of deuterium scrambling, which could alter the expected isotopic purity. nih.gov Therefore, a thorough analytical assessment is crucial to confirm the precise isotopic labeling of the generated diazomethane.

Mentioned Compounds

Iv. Research Applications of Doubly Labeled Diazomethane ¹³cd2n2 in Chemical Transformations

Elucidation of Reaction Mechanisms via Combined Kinetic Isotope Effects and Label Tracking

The dual labels in ¹³CD₂N₂ offer a two-pronged approach to mechanistic investigation. The ¹³C label serves as a tracer, allowing its position to be tracked throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. Concurrently, the presence of deuterium (B1214612) at the methylene (B1212753) position allows for the measurement of kinetic isotope effects (KIEs), which can reveal whether a C-H bond is broken or formed in the rate-determining step of a reaction.

Methylation is a fundamental organic transformation. When a reagent like diazomethane (B1218177) is used, it can proceed through various mechanisms. The kinetic isotope effect provides a window into the transition state of these reactions. A primary KIE, where the reaction rate is significantly slower for the deuterated compound (typically kH/kD > 2), indicates that the C-H (or C-D) bond is being broken in the rate-determining step. core.ac.uklibretexts.orglibretexts.orgprinceton.edu Conversely, a small or negligible KIE (kH/kD ≈ 1) suggests the C-H bond is not broken in the slow step. princeton.edu This is known as a secondary KIE and often arises from changes in the vibrational environment of the C-H bond between the ground state and the transition state. libretexts.orgprinceton.eduwikipedia.org

The use of ¹³CD₂N₂ allows for the study of both carbon and hydrogen KIEs. For instance, in a hypothetical Sₙ2 methylation of a carboxylate anion, the reaction of the anion with methyldiazonium (formed by initial protonation of diazomethane) would be the key step.

A significant primary deuterium KIE would suggest a mechanism where proton abstraction from the methyldiazonium ion is rate-limiting.

A secondary ¹³C KIE can help distinguish between associative (Sₙ2) and dissociative (Sₙ1) pathways. A small ¹³C KIE (e.g., 1.02-1.05) is characteristic of an Sₙ2 transition state where the new C-O bond is forming as the C-N₂ bond breaks. core.ac.ukwikipedia.org A larger secondary KIE would point towards a more Sₙ1-like mechanism with significant carbocation character on the methyl group in the transition state. wikipedia.org

| Mechanistic Probe | Observation with ¹³CD₂N₂ | Interpretation |

| Primary Deuterium KIE | k(CH₂N₂)/k(CD₂N₂) > 2 | C-H(D) bond cleavage is part of the rate-determining step. |

| Secondary Deuterium KIE | k(CH₂N₂)/k(CD₂N₂) ≈ 1 | C-H(D) bond is not broken in the rate-determining step. |

| Secondary ¹³C KIE | k(¹²CH₂N₂)/k(¹³CD₂N₂) ≈ 1.02-1.05 | Suggests an Sₙ2-like, associative transition state. wikipedia.org |

| Secondary ¹³C KIE | k(¹²CH₂N₂)/k(¹³CD₂N₂) > 1.05 | Suggests a more Sₙ1-like, dissociative transition state. wikipedia.org |

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. wikipedia.orgslideshare.net It proceeds via the formation of an α-diazoketone, which then undergoes a Wolff rearrangement to produce a key ketene (B1206846) intermediate. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnrochemistry.comlibretexts.org This ketene is subsequently trapped by a nucleophile (like water, alcohol, or an amine) to yield the final homologated product. organic-chemistry.orgyoutube.com

Isotopic labeling with ¹³CD₂N₂ is perfectly suited to verify this mechanism. When an acid chloride (R-COCl) is treated with ¹³CD₂N₂, the resulting α-diazoketone is R-CO-¹³CD₂N₂. The crucial step, the Wolff rearrangement, involves the 1,2-migration of the R group with concomitant loss of N₂ gas. The ¹³C label allows for unambiguous tracking of this process. The product ketene has the structure R-¹³CD₂-C=O, confirming that the methylene group from diazomethane has been inserted between the R group and the original carbonyl carbon. Trapping with water then yields the homologated carboxylic acid, R-¹³CD₂-COOH. masterorganicchemistry.com

Detailed studies on the related Wolff rearrangement of a symmetrically ¹³C-labeled diacetylcarbene have revealed fascinating mechanistic details. The experiment was designed to see if the two acetyl groups, which are chemically equivalent, would migrate equally.

| Reactant | Reaction | Key Finding | Reference |

| ¹³C-labeled diacetylcarbene | Wolff Rearrangement | The migration ratio of the labeled vs. unlabeled methyl groups was not 1:1, but ~2.5:1. | nih.gov |

| This result indicates that the rearrangement is subject to non-statistical dynamical effects, meaning the reaction is so fast that energy does not fully redistribute throughout the molecule before the rearrangement occurs. | nih.gov |

This type of sophisticated experiment, which relies critically on isotopic labeling, demonstrates that even for well-established reactions like the Wolff rearrangement, there are still subtle mechanistic features to uncover.

Carbenes, the reactive species generated from diazomethane, can exist in two electronic spin states: singlet and triplet. These states exhibit different reactivity and lead to distinct stereochemical outcomes in reactions like cyclopropanation. masterorganicchemistry.com

Singlet carbenes typically undergo concerted [1+2] cycloaddition with alkenes. This means both new carbon-carbon bonds form simultaneously. As a result, the reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product (e.g., a cis-alkene gives a cis-disubstituted cyclopropane). masterorganicchemistry.comwikipedia.org

Triplet carbenes react in a stepwise manner. The carbene first adds to the double bond to form a diradical intermediate. This intermediate has a longer lifetime, during which rotation around single bonds can occur before the second bond closes to form the cyclopropane ring. This rotation leads to a loss of stereospecificity, and a mixture of cis and trans products is often obtained from a single alkene isomer.

Using ¹³CD₂N₂ to generate the labeled carbene :¹³CD₂ allows for precise structural characterization of the products by NMR and mass spectrometry, confirming the stereochemical assignments. By observing whether the stereochemistry of the alkene is retained, researchers can deduce the spin state of the reacting carbene. This is a powerful tool for studying the factors that influence carbene reactivity, such as the method of generation (photolytic, thermal, or metal-catalyzed) and the electronic nature of the carbene substituents.

Synthetic Methodologies Employing ¹³CD₂N₂ as a Building Block

Beyond its use in mechanistic studies, ¹³CD₂N₂ is a valuable synthetic reagent for introducing isotopically labeled methyl or methylene groups into molecules. This is particularly important in fields like pharmaceutical development and metabolic research, where labeled compounds are used as tracers or as internal standards for quantitative analysis.

Diazomethane is a highly efficient reagent for the methylation of acidic protons, most notably those of carboxylic acids and phenols. masterorganicchemistry.com The reaction is clean, with the only byproduct being nitrogen gas. The use of doubly labeled diazomethane provides a direct and atom-economical route for the synthesis of ¹³C,d₂-methylated compounds. For example, a carboxylic acid (RCOOH) is readily converted to its corresponding methyl ester (RCOO¹³CD₃) upon treatment with ¹³CD₂N₂. This transformation is invaluable for preparing labeled standards for mass spectrometry-based assays.

Recent advances have focused on the safer, in situ generation of diazomethane, avoiding the need to handle the notoriously toxic and explosive pure substance. e3s-conferences.orgdiva-portal.org One such method allows for the generation of deuterated diazomethane by using acetone-d₆ as the deuterium source, showcasing a practical approach to synthesizing these labeled reagents for immediate use. diva-portal.org

| Substrate | Reagent | Labeled Product | Application |

| Carboxylic Acid (R-COOH) | ¹³CD₂N₂ | ¹³C,d₂-Methyl Ester (R-COO-¹³CD₃) | Internal standard, metabolic tracer |

| Phenol (Ar-OH) | ¹³CD₂N₂ | ¹³C,d₂-Methyl Ether (Ar-O-¹³CD₃) | Mechanistic probe, tracer |

| α-Amino Acid | ¹³CD₂N₂ (in Arndt-Eistert) | β-Amino Acid (¹³C,d₂-labeled) | Synthesis of labeled peptides illinois.eduhilarispublisher.com |

The carbene generated from ¹³CD₂N₂, :¹³CD₂, is a fundamental building block that can be added across double bonds to create labeled cyclopropanes. wikipedia.org While simple diazomethane often requires photolysis and can lead to side reactions, modern methods frequently employ transition metal catalysts (e.g., using palladium, copper, or rhodium salts) to mediate the decomposition of diazomethane and control the subsequent cyclopropanation. e3s-conferences.orgunl.pt These catalytic methods often proceed under milder conditions and can achieve high levels of stereoselectivity.

For example, palladium-catalyzed reactions of diazomethane derivatives with alkenes are known to produce cyclopropanes with excellent control of stereochemistry. nih.gov By using ¹³CD₂N₂ in such a system, one can synthesize complex, stereodefined cyclopropanes containing a ¹³CD₂ unit. These labeled molecules can serve as advanced synthetic intermediates or as probes for biological systems where cyclopropane rings are key structural motifs, such as in pyrethroid insecticides or certain pharmaceuticals.

The reaction of ¹³CD₂N₂ with various alkenes under stereocontrolled conditions provides access to a range of valuable labeled products.

| Alkene Substrate | Reaction | Doubly Labeled Cyclopropane Product |

| cis-Stilbene | Metal-catalyzed cyclopropanation with ¹³CD₂N₂ | cis-1,2-diphenyl-¹³C,d₂-cyclopropane |

| trans-Stilbene | Metal-catalyzed cyclopropanation with ¹³CD₂N₂ | trans-1,2-diphenyl-¹³C,d₂-cyclopropane |

| 1,1-Diborylalkene | Pd-catalyzed insertion with a ¹³CD₂N₂ analogue | Stereodefined ¹³C,d₂-silyl-diborylcyclopropane nih.gov |

The ability to construct these precisely labeled, three-dimensional structures underscores the synthetic power of doubly labeled diazomethane and its corresponding carbene in modern organic chemistry.

Formation of ¹³C,d₂-Alpha-Diazoketones and Their Transformations

The synthesis of α-diazoketones is a fundamental transformation in organic chemistry, providing key intermediates for a variety of subsequent reactions. sioc.ac.cn The use of isotopically labeled diazomethane, such as ¹³CD₂N₂, allows for the preparation of labeled α-diazoketones, which are instrumental in tracking the fate of the diazo-moiety through complex reaction sequences.

One efficient method for synthesizing α-diazoketones involves a tandem reaction that includes a primary amine-catalyzed Regitz diazo transfer and a subsequent C-C bond cleavage. nih.govorganic-chemistry.org This approach has been shown to be highly effective for a range of 1,3-diketones. organic-chemistry.org By employing ¹³CD₂N₂ in similar synthetic strategies, researchers can generate ¹³C,d₂-alpha-diazoketones.

These labeled diazoketones can then undergo a variety of transformations, including:

Wolff Rearrangement: Leading to the formation of labeled esters. organic-chemistry.org

Cyclopropanation: Allowing for the synthesis of labeled cyclopropane derivatives. sioc.ac.cn

C-H Insertion: Enabling the introduction of a labeled fragment into a carbon-hydrogen bond. sioc.ac.cn

Ylide Formation: Creating labeled ylides that can participate in further reactions. sioc.ac.cn

The presence of the ¹³C and deuterium labels provides a distinct mass signature, facilitating the elucidation of reaction mechanisms and the analysis of product distributions using mass spectrometry.

A study on the synthesis of α-diazoketones from 1,3-diketones demonstrated the efficiency of a tandem reaction involving Regitz diazo transfer and C-C bond cleavage. organic-chemistry.org The following table summarizes the yields for various substrates using a non-labeled diazomethane precursor, which provides a basis for potential applications with ¹³CD₂N₂.

| Entry | 1,3-Diketone Substrate | Product | Yield (%) |

| 1 | 1,3-Diphenylpropane-1,3-dione | 2-Diazo-1-phenylethanone | 95 |

| 2 | 1-Phenylbutane-1,3-dione | 2-Diazo-1-phenylethanone | 91 |

| 3 | 1-(4-Methoxyphenyl)butane-1,3-dione | 2-Diazo-1-(4-methoxyphenyl)ethanone | 88 |

| 4 | 1-(4-Chlorophenyl)butane-1,3-dione | 2-Diazo-1-(4-chlorophenyl)ethanone | 92 |

| 5 | 1-(Thiophen-2-yl)butane-1,3-dione | 2-Diazo-1-(thiophen-2-yl)ethanone | 85 |

Data adapted from Zhang J, et al. J Org Chem. 2017. nih.govorganic-chemistry.org

Applications in Advanced Analytical Chemistry for Complex Mixture Analysis

The unique isotopic signature of compounds derived from ¹³CD₂N₂ makes it a powerful tool in advanced analytical chemistry, particularly in mass spectrometry-based techniques.

¹³C,d₂-Trimethylation Enhancement using Diazomethane (TrEnDi) in Mass Spectrometry

Trimethylation Enhancement using Diazomethane (TrEnDi) is a chemical derivatization technique that utilizes diazomethane to enhance the sensitivity of analytes in mass spectrometry. nih.govresearchgate.net The use of doubly labeled diazomethane (¹³CD₂N₂) in this method, termed ¹³C,d₂-TrEnDi, introduces a heavy isotopic tag that offers significant advantages in quantitative and qualitative analysis.

Mass spectrometry is a primary tool for lipidomics, the large-scale study of lipids in biological systems. mdpi.comresearchgate.net However, the inherent chemical diversity of lipids can lead to challenges in their detection and characterization. nih.govmdpi.com Derivatization with diazomethane can significantly improve the ionization efficiency of certain lipid classes, such as glycerophospholipids, by creating a fixed, permanent positive charge on the molecule. nih.gov

When ¹³CD₂N₂ is used, the resulting ¹³C,d₂-trimethylated lipids exhibit enhanced sensitivity in mass spectrometry. researchgate.netnih.gov This improvement stems from better ionization characteristics and the consolidation of fragmentation patterns, which often leads to one or two strong, characteristic fragment ions. researchgate.netnih.gov This simplifies spectral interpretation and increases the signal-to-noise ratio, allowing for the detection of low-abundance lipid species.

A study on ¹³C-TrEnDi derivatization of lipid extracts from HEK 293T cells demonstrated a significant increase in the number of identified phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species. nih.gov

| Lipid Class | Number of Species Identified (Native) | Number of Species Identified (¹³C-TrEnDi) | Fold Increase |

| Phosphatidylcholine (PC) | 26 | 47 | 1.8 |

| Phosphatidylethanolamine (PE) | 11 | 24 | 2.2 |

Data adapted from G. A. Stephens et al. J. Am. Soc. Mass Spectrom. 2023. nih.gov

This enhanced detection capability is crucial for obtaining a more comprehensive understanding of the lipidome in various biological contexts.

A significant challenge in mass spectrometry is the presence of isobaric species, which are molecules that have the same nominal mass-to-charge ratio (m/z) but different elemental compositions. nih.gov This can lead to overlapping signals and inaccurate quantification. nih.gov The use of isotopically labeled derivatizing agents like ¹³CD₂N₂ provides a powerful solution to this problem.

By derivatizing a sample with ¹³CD₂N₂, the resulting labeled molecules will have a distinct mass shift compared to their unlabeled counterparts. In a differential labeling experiment, one sample (e.g., a control) can be derivatized with standard diazomethane (CH₂N₂), while the other sample (e.g., treated) is derivatized with ¹³CD₂N₂. When the samples are mixed and analyzed by mass spectrometry, the corresponding analytes from each sample will appear as a pair of peaks separated by a specific mass difference. This allows for the clear differentiation of isobaric species that would otherwise be indistinguishable. researchgate.net This approach is particularly useful in comparative studies, such as in metabolomics, to accurately determine relative changes in metabolite levels between different conditions. researchgate.net

The ability to distinguish between isobaric ions is critical for accurate lipidomics analysis, where lipids often differ only by the number of double bonds, leading to near-identical masses. nih.gov

Isotopic Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. jst.go.jp For many non-volatile analytes, such as metabolites, chemical derivatization is necessary to increase their volatility and thermal stability for GC-MS analysis. jst.go.jpmdpi.com

Isotope-coded derivatization (ICD) is a powerful strategy for quantitative analysis in GC-MS. jst.go.jpresearchgate.net This technique involves labeling one sample with a heavy isotope-coded derivatizing reagent and a reference sample with the light (unlabeled) version of the reagent. jst.go.jp The samples are then mixed and analyzed together. The ratio of the peak intensities of the heavy and light-labeled analytes provides accurate relative quantification.

The use of ¹³CD₂N₂ as a derivatizing agent in GC-MS studies of metabolites offers several advantages. The methylation of acidic protons in molecules like amino acids and organic acids with ¹³CD₂N₂ introduces a stable isotopic label. This allows for the use of isotope dilution mass spectrometry, a gold standard for quantification, where a known amount of the heavy-labeled standard is added to the sample. nih.govnih.gov

A study on the analysis of amino acids using GC-MS demonstrated the utility of stable isotope-labeled derivatives for accurate quantification. nih.gov While this study used ¹³C-labeled casein, the principle of using isotopic enrichment for quantification is directly applicable to derivatization with ¹³CD₂N₂. The following table shows the significant ¹³C enrichment observed in free amino acids from rat plasma after ingestion of a labeled meal, highlighting the sensitivity of mass spectrometry in detecting isotopic labels. nih.gov

| Amino Acid | ¹³C Enrichment (at. % excess) in Plasma |

| Leucine | 0.1700 |

| Isoleucine | 0.1450 |

| Valine | 0.1380 |

| Phenylalanine | 0.1120 |

| Threonine | 0.0518 |

Data adapted from Metges CC, et al. Anal Biochem. 2000. nih.gov

This approach minimizes variations due to sample preparation and matrix effects, leading to highly accurate and precise measurements of metabolite concentrations. nih.gov

Forensic Analysis of Reaction Artifacts and Side Products

In forensic chemistry, the accurate identification of substances is paramount. ebsco.commathewsopenaccess.com Derivatization techniques are often employed to convert analytes into forms that are more suitable for analysis by methods such as gas chromatography-mass spectrometry (GC-MS). wordpress.com Diazomethane is a common reagent used for this purpose, particularly for converting carboxylic acids into their corresponding methyl esters. wordpress.com However, a significant challenge in this process is the potential formation of unexpected by-products, or "artifacts," which can complicate the interpretation of analytical results. wordpress.com The use of isotopically labeled diazomethane, specifically doubly labeled diazomethane (¹³CD₂N₂), has emerged as a powerful tool for distinguishing between genuine components of a sample and artifacts formed during the derivatization procedure. wordpress.com

The fundamental principle behind this application lies in the ability to trace the origin of specific atoms within a molecule using mass spectrometry. By using diazomethane labeled with a heavy isotope of carbon (¹³C), any product that has been methylated by the reagent will exhibit a corresponding increase in its mass-to-charge ratio (m/z) in the mass spectrum. This allows forensic chemists to unequivocally identify which compounds in the analyzed sample have reacted with the diazomethane. wordpress.com

Detailed research findings have demonstrated the utility of ¹³C-labeled diazomethane in clarifying the composition of complex samples. For instance, in the analysis of a sample containing an aldehyde, there might be a concern about the presence of the corresponding ketone or epoxide as impurities. By derivatizing the sample with ¹³C-labeled diazomethane, it was conclusively shown that all detected epoxide and ketone were the result of artifact formation and not pre-existing impurities in the starting material. wordpress.com The labeled diazomethane reacts not only with the intended carboxylic acids but can also react at slower rates with other functional groups, leading to these artifacts. wordpress.com

The formation of such artifacts can be influenced by the reaction conditions. For example, adding a solution of an aldehyde in dimethylformamide (DMF) to an ether solution of diazomethane resulted in higher concentrations of artifacts compared to the reverse addition of the diazomethane solution to the DMF solution of the aldehyde. wordpress.com This is because the reverse addition minimizes the presence of excess diazomethane at the beginning of the reaction. wordpress.com

The types of artifacts formed can be diverse. Diazomethane can react with aldehydes to form ketones and epoxides. wordpress.com The structures of these artifacts can be confirmed through techniques like proton NMR analysis, in addition to the mass spectral data from the labeling studies. wordpress.com

The table below summarizes the findings from a study using ¹³C-labeled diazomethane to identify reaction artifacts.

| Analyte Type | Potential Artifacts | Labeling Experiment Outcome | Conclusion |

| Aldehyde | Ketone, Epoxide | All detected ketone and epoxide contained the ¹³C label. | The ketone and epoxide were not impurities in the original sample but were formed during derivatization. wordpress.com |

This isotopic labeling method provides a clear and definitive way to enhance the reliability of forensic chemical analysis by identifying and accounting for reaction by-products.

V. Advanced Characterization and Computational Studies of Labeled Systems

Comprehensive Spectroscopic Analysis for Structural and Isotopic Confirmation

Spectroscopic techniques are fundamental to verifying the successful and site-specific incorporation of isotopes. For Diazald-N-methyl-¹³C-N-methyl-d₃, a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides definitive structural and isotopic confirmation.

Multi-nuclear NMR spectroscopy is a powerful, non-destructive technique for unequivocally verifying the position of isotopic labels within a molecule. nih.gov For Diazald-N-methyl-¹³C-N-methyl-d₃, a combination of ¹H, ¹³C, and ²H NMR experiments confirms the specific labeling at the N-methyl position.

¹H NMR: In a standard ¹H NMR spectrum of unlabeled Diazald, the N-methyl group appears as a distinct singlet. In the ¹³C and d₃-labeled analogue, this signal would be nearly absent. The disappearance of this peak is a primary indicator of successful deuteration at the methyl group. Any residual signal would allow for the quantification of isotopic purity.

¹³C NMR: The ¹³C NMR spectrum provides direct evidence of ¹³C enrichment. The signal corresponding to the N-methyl carbon, which is typically observed at a specific chemical shift, will be significantly enhanced in the labeled compound. Furthermore, the coupling between the ¹³C nucleus and the attached deuterium (B1214612) atoms (¹J(¹³C, ²H)) results in a characteristic multiplet (a triplet of triplets, often appearing as a septet due to similar coupling constants), confirming that the ¹³C and deuterium labels are on the same methyl group. The chemical shift of this carbon is also slightly perturbed by the presence of deuterium, an effect known as an isotope shift.

²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the N-methyl group, providing direct detection of the deuterium label. The integration of this signal can be used to confirm the level of deuteration.

These NMR techniques, when used in conjunction, provide unambiguous confirmation that the isotopic labels are located specifically at the N-methyl group, which is crucial for its intended use as a labeled diazomethane (B1218177) precursor. nih.govnih.gov

Table 1: Representative NMR Data for Labeled N-Methyl Group Verification This table is illustrative and based on typical values for similar compounds.

| Nucleus | Unlabeled Diazald (Expected) | Diazald-N-methyl-¹³C-N-methyl-d₃ (Expected) | Observation for Verification |

|---|---|---|---|

| ¹H | Singlet ~3.1 ppm | Signal absent or significantly diminished | Confirms deuteration (d₃) |

| ¹³C | Signal at ~40 ppm | Highly enhanced signal at ~40 ppm, split into a multiplet by coupling to deuterium | Confirms ¹³C enrichment and its bonding to deuterium |

| ²H | No signal | Signal ~3.1 ppm | Direct detection and confirmation of deuterium label |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic enrichment of a molecule by providing a highly accurate mass measurement. For Diazald-N-methyl-¹³C-N-methyl-d₃, HRMS serves two primary purposes: confirming the exact mass and verifying the isotopic labeling pattern.

The incorporation of one ¹³C atom and three deuterium atoms results in a nominal mass increase of 4 Da compared to the unlabeled compound. sigmaaldrich.com HRMS can measure the mass of the molecular ion with high precision, allowing for the differentiation between the labeled compound and any unlabeled or partially labeled impurities.

Exact Mass: The theoretical exact mass of the [M+H]⁺ ion for unlabeled Diazald (C₈H₁₀N₂O₃S) is different from that of the labeled version (C₇¹³CH₇D₃N₂O₃S). HRMS can easily distinguish these, confirming the successful incorporation of the labels.

Isotopic Pattern: The mass spectrum will show a characteristic isotopic cluster. The most abundant peak will correspond to the molecule containing one ¹³C and three ²H atoms. The relative intensities of the peaks at M, M+1, M+2, etc., can be compared to theoretical distributions to assess the isotopic purity and confirm the number of incorporated labels. For a compound with 99% ¹³C and 99% deuterium enrichment, the peak corresponding to the fully labeled species ([¹³CD₃]) will be the base peak in the molecular ion cluster. sigmaaldrich.com

Table 2: HRMS Data for Diazald-N-methyl-¹³C-N-methyl-d₃

| Compound | Chemical Formula | Nominal Mass (Da) | Calculated Molecular Weight (Da) | Expected Mass Shift |

|---|---|---|---|---|

| Diazald (unlabeled) | C₈H₁₀N₂O₃S | 214 | 214.24 | N/A |

Theoretical Chemistry and Computational Modeling

Computational methods provide deep insights into the properties and reactivity of molecules, complementing experimental data. For isotopically labeled systems like Diazald-N-methyl-¹³C-N-methyl-d₃, theoretical studies are particularly useful for understanding how isotopic substitution affects the compound's behavior.

Quantum chemical calculations, often using Density Functional Theory (DFT), can predict various molecular properties and are instrumental in studying isotope effects. acs.orgnih.gov The primary use of Diazald is in the generation of diazomethane via base-catalyzed elimination. wikipedia.org Isotopic labeling with ¹³C and deuterium at the N-methyl group influences the reaction rates and vibrational frequencies involved in this process.

Kinetic Isotope Effects (KIEs): The cleavage of the C-H bond is a key step in many reactions. Replacing hydrogen with deuterium creates a stronger bond (C-D), which requires more energy to break. This often leads to a slower reaction rate, a phenomenon known as a primary KIE. Quantum calculations can model the transition state of the elimination reaction that forms diazomethane from Diazald. By calculating the vibrational frequencies of the reactant and the transition state for both the light (¹²CH₃) and heavy (¹³CD₃) isotopologues, the KIE can be predicted. This provides valuable information about the reaction mechanism. acs.org

Vibrational Analysis: Theoretical calculations can predict the infrared (IR) spectrum of the molecule. The substitution of ¹²C with ¹³C and ¹H with ²H leads to significant shifts in the vibrational frequencies of the N-methyl group's stretching and bending modes. These calculated shifts can be compared with experimental IR or Raman spectra to further confirm the labeling.

Reaction Pathway Modeling: Computational chemistry can map the entire potential energy surface for the conversion of Diazald to diazomethane. nih.gov This allows for the identification of intermediates and transition states, and the calculation of activation energies. By performing these calculations for both the labeled and unlabeled species, a detailed understanding of how isotopic substitution modifies the reaction pathway can be achieved.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions in a simulated environment such as a solvent. researchgate.netmdpi.com While specific MD studies on Diazald-N-methyl-¹³C-N-methyl-d₃ are not commonly published, the methodology is well-suited to investigate its behavior.

An MD simulation could be employed to study:

Solvation and Diffusion: How the labeled Diazald molecule interacts with solvent molecules (e.g., ether, water) used in the diazomethane generation process. Although the change in mass due to labeling is small, it can subtly affect the compound's diffusion rate and the structure of its solvation shell, which could be probed with MD. nih.gov

Conformational Dynamics: Diazald possesses conformational flexibility, particularly around the S-N and N-N bonds. MD simulations can explore the accessible conformations of the molecule and determine if isotopic labeling has any significant impact on the conformational preferences or the dynamics of interconversion between different conformers.

Intermolecular Interactions: In a simulation containing multiple Diazald molecules and a base (like the hydroxide (B78521) ion), MD could be used to study the initial encounter and interaction steps that precede the chemical reaction. nih.gov This can provide insights into the orientation and proximity required for the base to abstract a proton (or deuteron) from the methyl group, initiating the elimination cascade.

To perform such a simulation, a force field (a set of parameters describing the potential energy of the system) for the Diazald molecule would be required. The simulation would then solve Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com Analysis of this trajectory yields data on structural organization, dynamics, and intermolecular interactions.

Vi. Future Research Directions and Potential Innovations

Development of Next-Generation Doubly Labeled Diazald Precursors with Enhanced Properties

The development of the next generation of doubly labeled Diazald precursors is focused on enhancing stability, safety, and reaction efficiency. While "Diazald-N-methyl-13C-N-methyl-d3" is a highly effective precursor for generating ¹³CD₂N₂, research is aimed at creating new analogs with improved physical and chemical properties. The goal is to develop precursors that are even more stable under storage and handling conditions, while also being more reactive under specific, mild conditions to generate labeled diazomethane (B1218177).

Future precursors may incorporate features that increase their solubility in a wider range of organic solvents or even aqueous systems, facilitating broader applicability. Innovations may also include the development of solid-supported Diazald analogs, which would simplify reaction work-up and minimize waste. The ultimate aim is to create a suite of doubly labeled precursors that can be tailored to specific synthetic challenges, offering chemists a toolbox of reagents with predictable and controllable reactivity.

Exploration of New Catalytic Systems for Labeled Diazomethane Generation Under Milder Conditions

A significant thrust in current research is the move away from the harsh, strongly basic conditions traditionally required for generating diazomethane from Diazald precursors. google.com These conditions can be incompatible with sensitive functional groups present in complex molecules. Consequently, the exploration of new catalytic systems that can generate labeled diazomethane under milder, more neutral conditions is a key area of innovation.

Recent advancements have seen the emergence of transition metal catalysts, such as those based on iron, rhodium, and copper, which can facilitate the decomposition of diazomethane precursors under significantly gentler conditions. acs.orgresearchgate.netnih.govresearchgate.net For example, iron porphyrin complexes have been shown to catalyze cyclopropanation reactions using in situ generated diazomethane in a biphasic system, avoiding the need for distillation. rsc.org Similarly, copper(II) acetate (B1210297) has been used for the oxidation of hydrazones to form diazo compounds in flow chemistry setups. acs.org

Future research will likely focus on developing even more active and selective catalysts, potentially including biocatalytic approaches, that can operate at or near room temperature and in a broader range of environmentally benign solvents. The goal is to create catalytic systems that are not only mild but also highly chemoselective, allowing for the precise generation and reaction of labeled diazomethane in the presence of a wide array of functional groups.

| Catalyst System | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Traditional (e.g., KOH) | Strongly basic (e.g., 6M KOH), often requires heating | Well-established, high-yielding for robust substrates | google.com |

| Iron Porphyrin Complexes | Biphasic system, aqueous base | In situ generation, avoids distillation, milder than traditional methods | rsc.org |

| Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄) | Mild, often room temperature, organic solvents | High efficiency for carbene transfer reactions like cyclopropanation and C-H insertion | nih.govresearchgate.net |

| Copper(II) Acetate | Flow conditions, mild | Effective for in-flow generation from hydrazone precursors | acs.org |

Expansion of ¹³CD₂N₂ Applications in Complex Molecule Synthesis and Biological Systems

The utility of doubly labeled diazomethane, ¹³CD₂N₂, is expanding significantly, particularly in the synthesis of complex molecules and for probing biological systems. In complex molecule synthesis, ¹³CD₂N₂ serves as a valuable C1 building block for constructing intricate molecular frameworks. Its applications in reactions such as the Arndt-Eistert homologation, which extends a carboxylic acid by a methylene (B1212753) group, and in cyclopropanation reactions are well-established. masterorganicchemistry.comwikipedia.org The future will see its increased use in the total synthesis of complex natural products, where the precise introduction of a labeled one-carbon unit can be critical for subsequent structural and mechanistic studies. rsc.orgnih.govnih.govumich.eduresearchgate.net

In the realm of biological systems, the applications of ¹³CD₂N₂ are rapidly growing. The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, allowing scientists to trace the metabolic fate of drugs and endogenous compounds. zeochem.compsu.eduquora.com Labeled diazomethane can be used to methylate biomolecules, such as carboxylic acids and phenols, introducing a stable isotopic tag that can be readily detected by mass spectrometry or NMR spectroscopy. This enables detailed studies of metabolic pathways and the quantification of metabolites in complex biological matrices. Furthermore, ¹³CD₂N₂ is being used to synthesize "cold-labeled" internal standards for quantitative mass spectrometry, improving the accuracy and reliability of biomedical and clinical assays. The development of stabilized diazo compounds is also opening up new avenues for their use in chemical biology, including the labeling of proteins and nucleic acids in living systems. ornl.govchemspeed.com

Integration of Labeled Diazomethane Chemistry with Automated Synthesis Platforms for High-Throughput Research

The hazardous nature of diazomethane has historically limited its widespread use, particularly on a large scale. However, the integration of diazomethane generation with automated synthesis platforms and flow chemistry is revolutionizing its application in high-throughput research. wikipedia.org Continuous flow systems, such as tube-in-tube reactors where diazomethane is generated in an inner tube and diffuses through a gas-permeable membrane into an outer tube containing the substrate, allow for the safe, on-demand production and immediate consumption of this reactive species. tcichemicals.comacs.orge3s-conferences.org

These automated platforms are enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govrsc.orgku.eduanalytical-sales.comnih.gov By coupling flow reactors with automated liquid handling and online analytical techniques, researchers can perform hundreds or even thousands of experiments in a fraction of the time required by traditional batch methods. This is particularly valuable in drug discovery and materials science, where the ability to rapidly synthesize and screen large numbers of compounds is essential. Future developments will likely see the integration of machine learning algorithms with these automated platforms to intelligently guide reaction optimization and even discover new reactions.

| Platform Type | Key Features | Typical Throughput | Reference |

|---|---|---|---|

| Tube-in-Tube Flow Reactor | Continuous generation and consumption, gas-permeable membrane for separation | Scalable from lab to pilot scale | tcichemicals.comacs.org |

| Microfluidic Reactors | Precise control over reaction parameters, small reaction volumes, enhanced safety | High, suitable for library synthesis | google.com |

| Automated Batch/Flow Systems | Combines batch and flow capabilities, integrated workup and online analysis (e.g., NMR) | Moderate to high, versatile for process R&D | chemspeed.com |

Interdisciplinary Research Integrating Labeled Diazomethane into Emerging Fields of Science

The unique properties of isotopically labeled compounds derived from precursors like "this compound" are fostering interdisciplinary research and opening up applications in emerging scientific fields. Beyond its traditional use in organic synthesis, labeled diazomethane is becoming a valuable tool in chemical biology and materials science.

In chemical biology, the ability to introduce specific isotopic labels into biomolecules is enabling researchers to study protein structure and function, enzyme mechanisms, and metabolic pathways with unprecedented detail. ornl.govchemspeed.com The use of diazo compounds as photoaffinity probes allows for the mapping of protein-ligand interactions and the identification of drug targets.

In materials science, the use of deuterated compounds, which can be synthesized using deuterated diazomethane, is leading to the development of new materials with enhanced properties. For example, deuterated polymers exhibit improved thermal and oxidative stability. dtic.mil They are also used in the manufacturing of organic light-emitting diodes (OLEDs) to increase their longevity and efficiency. zeochem.com Furthermore, the significant difference in neutron scattering length between protium (B1232500) and deuterium (B1214612) makes deuterated polymers invaluable for studying polymer structure and dynamics using neutron scattering techniques. acs.orgornl.gov As our ability to precisely control the isotopic composition of molecules improves, the integration of labeled diazomethane chemistry into fields such as nanotechnology, environmental science, and advanced diagnostics is expected to grow, leading to exciting new discoveries and innovations.

Q & A

Q. How is Diazald-N-methyl-13C-N-methyl-d3 synthesized, and what methods ensure isotopic purity?

this compound is synthesized via a robust method using commercially available precursors. The process involves nitrosation of N-methyl-13C-d3-p-toluenesulfonamide under controlled acidic conditions. Isotopic purity (>99% for 13C and D) is ensured through repeated crystallization and validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the absence of unlabeled methyl groups in ¹H-NMR spectra confirms deuterium incorporation, while ¹³C-NMR verifies 13C enrichment .

Q. What analytical techniques are optimal for characterizing isotopic labeling in this compound?

- NMR Spectroscopy : ¹³C-NMR directly confirms 13C incorporation at the methyl group (δ ~35 ppm), while ¹H-NMR detects the absence of proton signals in deuterated positions .

- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies 13C abundance and detects isotopic impurities.

- Fourier-Transform Infrared (FTIR) : Monitors functional groups (e.g., sulfonamide and nitroso groups) to ensure structural integrity .

Q. How do storage conditions (-20°C) impact the stability of this compound?

Storage at -20°C minimizes thermal decomposition and isotopic exchange. Degradation studies show that at room temperature, the compound undergoes hydrolysis of the nitroso group, releasing diazomethane-d2. Regular stability testing via HPLC with UV detection (λ = 254 nm) is recommended to monitor purity over time .

Advanced Research Questions

Q. How can this compound be used to trace methyl group transfer in metabolic pathways?

this compound serves as a precursor for generating 13C/d3-labeled diazomethane, which methylates biomolecules (e.g., DNA, proteins) in vitro. To trace metabolic incorporation:

- Experimental Design : Incubate the compound with cell lysates or model organisms (e.g., E. coli), followed by LC-MS/MS analysis to detect 13C/d3-labeled methyl adducts.

- Controls : Use unlabeled Diazald to distinguish endogenous vs. exogenous methylation.

- Challenges : Address background noise from natural isotope abundance using high-resolution MS .

Q. How should researchers resolve contradictions between isotopic labeling data and unlabeled controls?

- Error Source Analysis :

- Isotopic Impurity : Validate purity via HRMS and repeat synthesis if necessary.

- Cross-Talk in Detection : Use tandem MS (MS/MS) to differentiate 13C/d3 signals from matrix interference.

- Kinetic Isotope Effects (KIE) : Account for slower reaction rates in deuterated analogs by adjusting incubation times .

- Methodological Adjustments : Optimize quenching steps to prevent post-experimental degradation and validate data with orthogonal techniques (e.g., NMR vs. MS) .

Q. What strategies mitigate isotopic dilution in complex biological matrices?

Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms studied with this compound?

Deuterium-labeled Diazald exhibits KIEs (kH/kD ~2–5) in SN2 methylation reactions due to increased bond strength in C-D vs. C-H. To dissect mechanisms:

- Competitive Experiments : Co-incubate 13C and d3 analogs to measure relative reaction rates.

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and validate experimental KIEs .

Methodological Best Practices

- Synthesis Validation : Always cross-check isotopic purity with HRMS and NMR before application .

- Data Reproducibility : Document reaction conditions (pH, temperature) and storage protocols rigorously .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates like diazomethane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。